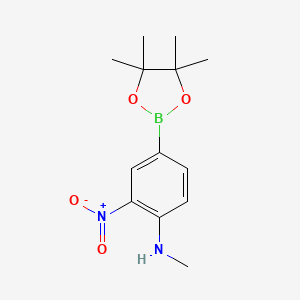
N-メチル-2-ニトロ-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
説明
“N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C13H19BN2O4 . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.11 g/mol . It has 1 hydrogen bond donor count, 5 hydrogen bond acceptor count, and 2 rotatable bond count . The topological polar surface area is 76.3 Ų .科学的研究の応用
ディールス・アルダー反応
この化合物は、ディールス・アルダー反応で一般的に使用されます。これは、ジエンと反応性アルケン(ジエノフィルとして知られる)の反応によって6員環を形成する有機化学反応の一種です。 特に、スチレンやトランス-β-ニトロスチレンを含む反応に役立ちます .
炭素-炭素結合形成
これは、さまざまな炭素-炭素結合形成反応において重要な役割を果たします。 これらの反応は、より単純な分子から複雑な分子を構築することを可能にするため、有機合成において基本的なものです .
蛍光プローブと分析試薬
この化合物は、蛍光プローブと分析試薬としても役立ちます。 蛍光プローブは、生化学および分子生物学において、特定のイオンや分子の存在を検出するために使用されます .
医薬品中間体
これは、医薬品中間体の調製に使用されます。医薬品中間体は、医薬品有効成分(API)の合成経路の一部を形成する化合物です .
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応に使用される試薬です。鈴木・宮浦クロスカップリング反応は、医薬品化学において重要な化合物であるビアリルの合成に広く使用されています .
エステル交換反応
これは、エステル交換反応に関与しています。エステル交換反応は、エステルの有機基R″をアルコールの有機基R’と交換する化学反応です .
抗腫瘍剤の合成
この化合物は、mTORおよびPI3K阻害剤の抗腫瘍剤としての合成に使用されています。 これらの阻害剤は、細胞の増殖と生存に関与する特定の経路を標的とすることで、がん治療に重要な役割を果たしています .
電気酸化合成
これは、ビアリルを作成するための電気酸化合成プロセスにも関与しています。 電気酸化合成は、電気エネルギーを使用して化学反応を駆動する化学合成の一種です .
作用機序
Pharmacokinetics
The physicochemical properties such as water solubility and lipophilicity, which can influence the compound’s bioavailability, have been reported . The compound has a water solubility of 0.0427 mg/ml and a consensus Log P o/w (partition coefficient between octanol and water, a measure of lipophilicity) of 0.96 .
将来の方向性
The compound has potential applications in the field of drug delivery. The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
生化学分析
Biochemical Properties
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly as an additive in electrolyte solutions to optimize electrode-electrolyte interfaces . It interacts with various enzymes and proteins, inducing the decomposition of PF6- to form a dense and robust LiF-rich solid electrolyte interface (SEI), which is essential for inhibiting lithium dendrite growth . Additionally, it aids in the formation of highly Li+ conductive Li3N and LiBO2, enhancing Li+ transport through SEI and cathode electrolyte interface (CEI) .
Cellular Effects
The effects of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline on various cell types and cellular processes are profound. It influences cell function by enhancing the stability and conductivity of electrolyte interfaces, which is critical for maintaining cellular homeostasis in electrochemical cells . This compound also impacts cell signaling pathways and gene expression by modulating the ionic environment within cells, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects through specific binding interactions with biomolecules. It acts as an electrolyte additive, inducing the decomposition of PF6- to form a robust SEI . This process involves enzyme inhibition and activation, leading to changes in gene expression and cellular function . The compound’s ability to form highly conductive Li3N and LiBO2 further enhances its molecular efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline change over time. The compound demonstrates stability and resistance to degradation, maintaining its efficacy in optimizing electrode-electrolyte interfaces over extended periods . Long-term studies have shown that it continues to enhance cellular function and stability in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vary with different dosages in animal models. At optimal dosages, it effectively enhances electrolyte interface stability and conductivity . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic processes . Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . Its role in forming Li3N and LiBO2 highlights its impact on metabolic processes, particularly in enhancing Li+ transport and stability within cells .
Transport and Distribution
Within cells and tissues, N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, optimizing its efficacy in enhancing electrolyte interface stability and conductivity .
Subcellular Localization
The subcellular localization of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures its optimal interaction with biomolecules and enhances its overall biochemical efficacy .
特性
IUPAC Name |
N-methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15-5)11(8-9)16(17)18/h6-8,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOIYOHQFNGBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675054 | |
| Record name | N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956821-93-5 | |
| Record name | N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



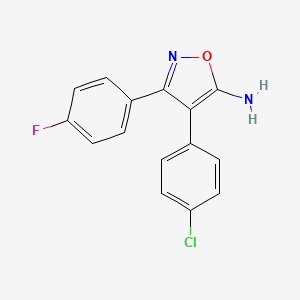


![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
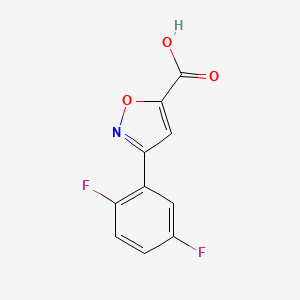
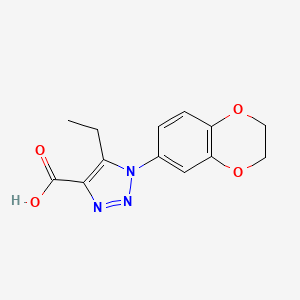
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)
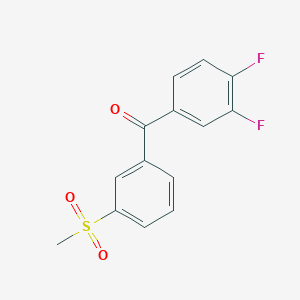
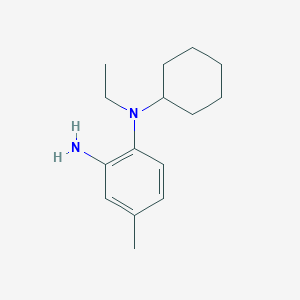
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
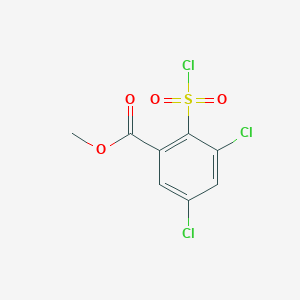
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)
![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)
![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)